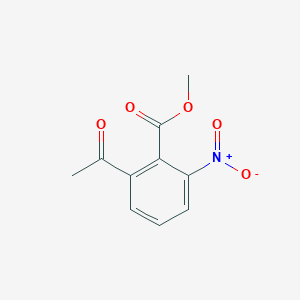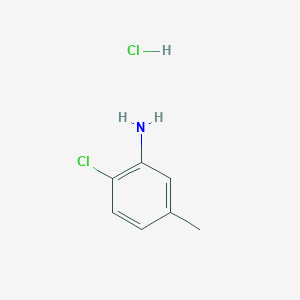
penta-O-pivaloyl-beta-d-glucopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-D-Galactose pentapivalate: is a derivative of the monosaccharide galactose. It is chemically known as 1,2,3,4,6-Penta-O-pivaloyl-beta-D-galactopyranoside. This compound is characterized by the presence of five pivaloyl groups attached to the galactose molecule, making it a highly esterified sugar derivative. It has the molecular formula C31H52O11 and a molecular weight of 600.74 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of penta-O-pivaloyl-beta-d-glucopyranose typically involves the esterification of beta-D-galactose with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds. The general reaction scheme is as follows:
beta-D-Galactose+5Pivaloyl Chloride→beta-D-Galactose pentapivalate+5HCl
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the process generally involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems such as chromatography may be employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions: Beta-D-Galactose pentapivalate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield beta-D-galactose and pivalic acid.
Oxidation: The hydroxyl groups on the galactose moiety can be oxidized to form corresponding ketones or aldehydes.
Substitution: The pivaloyl groups can be substituted with other acyl groups or functional groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Acyl chlorides or other electrophilic reagents in the presence of a base.
Major Products:
Hydrolysis: Beta-D-galactose and pivalic acid.
Oxidation: Oxidized derivatives of beta-D-galactose.
Substitution: Various acylated derivatives depending on the substituent used
Aplicaciones Científicas De Investigación
Beta-D-Galactose pentapivalate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.
Biology: Employed in studies of carbohydrate metabolism and enzyme-substrate interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for galactose-based therapies.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis
Mecanismo De Acción
The mechanism of action of penta-O-pivaloyl-beta-d-glucopyranose primarily involves its hydrolysis to release beta-D-galactose and pivalic acid. The released beta-D-galactose can then participate in various biochemical pathways, including glycolysis and the galactose metabolic pathway. The pivaloyl groups may also influence the compound’s solubility and stability, affecting its overall bioavailability and efficacy .
Comparación Con Compuestos Similares
Beta-D-Galactose: The parent monosaccharide without esterification.
Beta-D-Glucose pentapivalate: A similar compound with glucose instead of galactose.
Beta-D-Mannose pentapivalate: Another similar compound with mannose as the sugar moiety.
Uniqueness: Beta-D-Galactose pentapivalate is unique due to its specific esterification pattern, which imparts distinct chemical and physical properties. The presence of multiple pivaloyl groups enhances its lipophilicity and stability, making it suitable for various applications in research and industry .
Propiedades
Fórmula molecular |
C31H52O11 |
|---|---|
Peso molecular |
600.7 g/mol |
Nombre IUPAC |
[3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3 |
Clave InChI |
PLXCBOJERHYNCS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-{4-[1-(hydroxyimino)ethyl]phenyl}methanesulfonamide](/img/structure/B8766038.png)




![5-Chloro-6-fluoro-2-methyl-1H-benzo[d]imidazole](/img/structure/B8766069.png)

